Coelenterazine cp

概要

説明

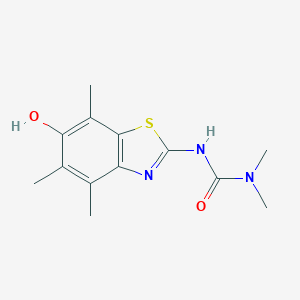

Coelenterazine, an imidazopyrazinone compound, plays a crucial role in marine bioluminescence, serving as luciferin for various organisms. Its importance extends to biosynthesis, synthetic approaches, and its utility in bioluminescent imaging and potentially photodynamic therapy.

Synthesis Analysis

The synthesis of Coelenterazine involves complex organic reactions, including cross-coupling and ring-closing metathesis. Studies have demonstrated its biosynthesis from free L-amino acids in marine organisms, particularly from two molecules of L-tyrosine and one molecule of L-phenylalanine in the deep-sea copepod Metridia pacifica (Oba et al., 2009). Other research outlines a concise synthetic route through sequential cross-coupling reactions (Hosoya et al., 2015), and strategies for large-scale synthesis to enable bioluminescence imaging applications (Shrestha et al., 2014).

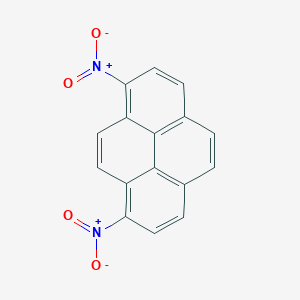

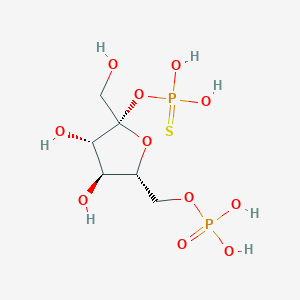

Molecular Structure Analysis

Coelenterazine's structure is characterized by an imidazopyrazinone core, essential for its bioluminescent activity. This core structure is found across eight phyla of bioluminescent organisms, indicating its widespread role in marine bioluminescence (Min et al., 2017).

Chemical Reactions and Properties

Coelenterazine participates in various chemical reactions, including its role as a substrate in luciferase-mediated bioluminescence. Its chemiluminescence, dependent on its molecular structure, involves complex reactions leading to light emission. Modifications at specific positions of its core structure can lead to significant shifts in luminescence properties (Nishihara et al., 2015).

Physical Properties Analysis

Coelenterazine's physical properties, such as solubility and stability, are crucial for its functional roles in bioluminescent reactions. While specific studies detailing these properties were not identified, they are inferred from its widespread use in biological systems and synthetic applications.

Chemical Properties Analysis

As a luciferin, Coelenterazine exhibits high antioxidant properties and can protect cells from oxidative stress. Its chemical behavior, particularly in forming coelenteramine upon oxidation, illustrates its antioxidative mechanism. This two-stage antioxidant capability is significant in lipid micelles, showcasing its potential beyond bioluminescence (de Wergifosse et al., 2004).

科学的研究の応用

- Antioxidant Properties : Coelenterazine exhibits chain-breaking properties in lipid micelles, delaying lipid peroxidation and reducing the peroxidation rate. This indicates its potential use as a two-stage antioxidant in lipid-based systems (de Wergifosse et al., 2004).

- Synthesis for Bioluminescence Imaging : A method for large-scale synthesis of coelenterazine has been developed, significantly impacting bioluminescence imaging and photodynamic therapy, especially for deep-seated tumors (Shrestha et al., 2014).

- Anticancer Potential : Brominated coelenteramines derived from coelenterazine have shown potential as anticancer molecules for prostate and breast cancer, suggesting their use in combination therapy (Magalhães et al., 2022).

- Cancer Detection : Coelenterazine has been identified as a promising small molecule for detecting cancer-associated superoxide anion in cultured cancer cells and tumors in mice (Bronsart et al., 2016).

- Cell Protection from Oxidative Stress : Its derivatives exhibit unique antioxidative properties, forming a "cascade" that protects cells from oxidative stress and may offer therapeutic applications (Dubuisson et al., 2005).

- Stability and Efficiency in Assays : Coelenterazine-v, when bound to Ca2+-triggered coelenterazine-binding protein, shows greater stability and efficiency, potentially improving small-animal imaging (Stepanyuk et al., 2010).

- Marine Bioluminescence : Coelenterazine is a key substrate in marine bioluminescence and is synthesized and supplied by various marine organisms, particularly ctenophores, and deep-sea copepods (Bessho-Uehara et al., 2020; Oba et al., 2009).

Safety And Hazards

将来の方向性

Optical techniques, such as bioluminescence and fluorescence, are emerging as powerful new modalities for molecular imaging in disease and therapy . Combining innovative molecular biology and chemistry, researchers have developed optical methods for imaging a variety of cellular and molecular processes in vivo, including protein interactions, protein degradation, and protease activity . Coelenterazine-dependent luciferases have been successfully applied in various biological research areas, which confirms them to be a powerful analytical tool .

特性

IUPAC Name |

8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLMZJSGNQTCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376336 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coelenterazine cp | |

CAS RN |

123437-25-2 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)

![Benz[a]anthracene-d12](/img/structure/B49388.png)